ethyl (Z)-2-cyano-3-(2,4-dimethylanilino)prop-2-enoate
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Overview
Description
The compound “ethyl (Z)-2-cyano-3-(2,4-dimethylanilino)prop-2-enoate” is an organic compound. It likely contains an ethyl group (a carbon chain), a cyano group (containing a carbon-nitrogen triple bond), and an anilino group (an amine group attached to a phenyl group). The (Z)-2-cyano-3-(2,4-dimethylanilino)prop-2-enoate part suggests the presence of a carbon-carbon double bond with specific stereochemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the stereochemistry at its carbon-carbon double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups .Scientific Research Applications
Crystal Packing Interactions
Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates demonstrate unique crystal packing interactions. These compounds utilize rare N⋯π and O⋯π interactions alongside traditional hydrogen bonding to form distinctive molecular assemblies. For instance, a zigzag double-ribbon structure is formed through two C–H⋯N and two C–H⋯O hydrogen bonds, highlighting the complexity of molecular interactions beyond conventional hydrogen bonding (Zhang, Wu, & Zhang, 2011).
Structural Analysis
In the domain of structural analysis, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been synthesized and characterized, revealing insights into the molecular conformation and bonding patterns. Spectrometric techniques such as IR, UV, and NMR spectroscopy were employed to elucidate the structure, which exists as the enamine tautomer in the solid state. The study provides valuable information on bond distances and hydrogen bonding interactions, contributing to our understanding of the structural aspects of similar compounds (Johnson et al., 2006).
Synthesis and Applications
Research on versatile precursors for the synthesis of enynes and enediynes presents (Z)-ethyl 2,3-dibromopropenoate as a key starting material. This compound undergoes selective reactions to produce functionally diverse enynes and enediynes, showcasing its potential as a building block in organic synthesis (Myers et al., 1989). Furthermore, the synthesis of the angular triquinane (±)-pentalenene via small ring intermediates, utilizing reactions with ethyl propynoate, exemplifies the application of such compounds in constructing complex molecular architectures (Franck-Neumann, Miesch, & Gross, 1992).
Mechanism of Action
Mode of Action
It’s known that the compound contains a cyano group and an amino group, which can participate in various chemical reactions . The cyano group can undergo transformations such as reduction, addition, and substitution reactions, while the amino group can act as a nucleophile in various reactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(2,4-dimethylanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)12(8-15)9-16-13-6-5-10(2)7-11(13)3/h5-7,9,16H,4H2,1-3H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFDCQQDUNURMM-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=C(C=C(C=C1)C)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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